molecular formula C11H12O4 B14008302 Methyl 3-acetyl-5-methoxybenzoate

Methyl 3-acetyl-5-methoxybenzoate

Cat. No.: B14008302
M. Wt: 208.21 g/mol
InChI Key: MVQFDTAUXDFOPA-UHFFFAOYSA-N
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Description

Methyl 3-acetyl-5-methoxybenzoate is an organic compound with the molecular formula C11H12O4 It is a derivative of benzoic acid, characterized by the presence of an acetyl group at the 3-position and a methoxy group at the 5-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-acetyl-5-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-acetyl-5-methoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the Friedel-Crafts acylation of 3-methoxybenzoic acid with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride, followed by esterification with methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetyl-5-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-carboxy-5-methoxybenzoic acid.

    Reduction: 3-(hydroxymethyl)-5-methoxybenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-acetyl-5-methoxybenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the manufacture of fragrances, flavorings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-acetyl-5-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl group can undergo enzymatic hydrolysis to release acetic acid, which may modulate biological pathways. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methoxybenzoate: Lacks the acetyl group, making it less reactive in certain chemical reactions.

    Methyl 5-acetyl-2-methoxybenzoate: Has the acetyl group at a different position, leading to different reactivity and biological activity.

    Methyl 3-bromo-4-methoxybenzoate: Contains a bromine atom, which significantly alters its chemical properties and reactivity.

Uniqueness

Methyl 3-acetyl-5-methoxybenzoate is unique due to the specific positioning of the acetyl and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 3-acetyl-5-methoxybenzoate

InChI

InChI=1S/C11H12O4/c1-7(12)8-4-9(11(13)15-3)6-10(5-8)14-2/h4-6H,1-3H3

InChI Key

MVQFDTAUXDFOPA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)OC)C(=O)OC

Origin of Product

United States

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